N-[(4-methoxyphenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide
Description
N-[(4-methoxyphenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core fused with a 1,2,4-oxadiazole moiety and a 4-methoxyphenylmethyl acetamide side chain. The compound’s design leverages the bioisosteric properties of 1,2,4-oxadiazole, a scaffold known for enhancing metabolic stability and binding affinity in drug discovery .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S/c1-15-20-24(35-21(15)23-28-22(29-34-23)17-6-4-3-5-7-17)27-14-30(25(20)32)13-19(31)26-12-16-8-10-18(33-2)11-9-16/h3-11,14H,12-13H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWREUJMUAIEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxadiazole moiety: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives.
Substitution reactions: Functional groups such as the methoxyphenyl and phenyl groups are introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. A structure–activity relationship (SAR) analysis indicated that the introduction of electron-withdrawing groups enhances anticancer efficacy, suggesting that N-[(4-methoxyphenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide could be a promising candidate for further development in cancer therapy .
Antimicrobial Activity
Thiazole-containing compounds have demonstrated notable antibacterial properties. The incorporation of thiazole and oxadiazole moieties in the compound may enhance its activity against Gram-positive and Gram-negative bacteria. In vitro studies have shown that similar thiazole derivatives exhibit antimicrobial activity comparable to standard antibiotics . This suggests that this compound could be explored as a potential antimicrobial agent.
Anticonvulsant Properties
Research has indicated that thiazole derivatives possess anticonvulsant properties. Compounds structurally related to N-[(4-methoxyphenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyloxadiazol)] have been effective in various seizure models. The SAR studies suggest that modifications to the thiazole ring can enhance anticonvulsant activity . Therefore, this compound may warrant investigation for its potential use in treating epilepsy.
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, a series of thiazole-pyridine hybrids were synthesized and tested against cancer cell lines. One specific hybrid demonstrated an IC50 value significantly lower than that of the reference drug 5-fluorouracil . This indicates the potential of compounds similar to N-[(4-methoxyphenyl)methyl]-2-[5-methyl... in anticancer applications.
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of thiazole derivatives showed promising results against Staphylococcus epidermidis with MIC values comparable to established antibiotics . The findings support the hypothesis that N-[...]-acetamide may exhibit similar or enhanced antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Side Chain Modifications : The 4-methoxyphenylmethyl group distinguishes the target compound from benzo[b][1,4]oxazin derivatives (e.g., 7a-c), which lack acetamide functionalities .
- Core Flexibility: Unlike rigid pyrrolo-thiazolo-pyrimidine systems (e.g., Compound 9), the thieno[2,3-d]pyrimidinone core offers tunable substituent positions for optimizing binding .
Functional and SAR Insights
- 1,2,4-Oxadiazole Role : Oxadiazole-containing compounds (e.g., BI 665915) exhibit enhanced binding to FLAP due to hydrogen-bonding with Arg101 and Tyr59 residues. The target compound’s phenyl-oxadiazole group may exploit similar interactions .
- Synthetic Yields : Compounds with electron-withdrawing oxadiazole groups (e.g., target compound) often achieve higher yields (>70%) than those with bulkier substituents .
Analytical Comparisons
- NMR Profiling: Analogous thieno-pyrimidine derivatives show distinct chemical shifts in regions corresponding to substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons), aligning with the target compound’s expected NMR profile .
- MS/MS Fragmentation : Molecular networking predicts structural relatedness between the target compound and BI 665915, with cosine scores >0.8 due to shared oxadiazole fragmentation patterns .
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various pharmacological effects based on current research findings.
Compound Overview
The compound features a thieno[2,3-d]pyrimidine core integrated with an oxadiazole moiety and a methoxyphenyl group. Its structural complexity suggests a potential for diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[2,3-d]pyrimidine Core : Achieved through cyclization reactions with appropriate precursors.
- Introduction of the Oxadiazole Moiety : Involves reactions between hydrazides and carboxylic acids or their derivatives.
- Substitution Reactions : Functional groups such as methoxyphenyl and phenyl are introduced via nucleophilic substitution or coupling reactions.
Anticancer Properties
Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant anticancer activity. These compounds have shown inhibitory effects against various cancer cell lines including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- H9c2 (rat heart myoblasts)
In vitro studies have demonstrated that these compounds can induce cytotoxicity in tumor cells through mechanisms such as apoptosis and cell cycle arrest .
Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
These enzyme interactions suggest a role in modulating epigenetic factors and metabolic pathways relevant to cancer progression and treatment resistance .
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against several pathogens. Its structural components contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This makes it a candidate for further exploration in antibiotic development .
The precise mechanism by which this compound exerts its biological effects involves:
- Binding to Target Proteins : The compound likely interacts with specific enzymes or receptors in cancer cells.
- Modulation of Signaling Pathways : This interaction may lead to altered signaling cascades that promote apoptosis or inhibit cell proliferation.
Case Studies
Several studies have explored the biological activity of similar compounds within the same chemical class:
- A study highlighted that 1,2,4-Oxadiazole derivatives demonstrated significant anticancer activity against multiple cell lines with IC50 values ranging from 0.5 to 10 µM.
- Another investigation reported the dual inhibition of EGFR/BRAFV600E by related compounds, indicating potential applications in targeted cancer therapies .
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with the construction of the thieno[2,3-d]pyrimidin-4-one core. Key steps include:
- Cyclocondensation : A thiophene derivative is reacted with a substituted pyrimidine precursor under acidic conditions to form the thieno-pyrimidine scaffold.
- Oxadiazole Formation : The 3-phenyl-1,2,4-oxadiazole moiety is introduced via cyclization of an amidoxime intermediate with a phenyl-substituted carboxylic acid derivative, often using POCl₃ or EDCI as coupling agents.
- Acetamide Coupling : The final step involves nucleophilic substitution or amide bond formation between the thieno-pyrimidine intermediate and the N-[(4-methoxyphenyl)methyl]acetamide group, typically in DMF or THF under reflux .
Validation : Reaction progress is monitored by TLC, with intermediates purified via column chromatography. Yield optimization (e.g., ~58% for analogous compounds) requires careful control of stoichiometry and temperature .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H NMR : Peaks for the methoxy group (δ ~3.7–3.8 ppm) and methyl groups (δ ~2.0–2.1 ppm) are diagnostic. Aromatic protons in the oxadiazole and thieno-pyrimidine rings appear between δ 7.2–8.6 ppm, with splitting patterns confirming substitution .
- LC-MS : Molecular ion peaks (e.g., m/z ~500–600 [M+H]+) validate the molecular formula. Fragmentation patterns help confirm the oxadiazole and acetamide linkages .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-O (1250 cm⁻¹) confirm the acetamide and methoxy groups .
Data Interpretation : Comparative analysis with structurally related compounds (e.g., thieno-pyrimidine derivatives) is essential to resolve overlapping signals .
Advanced: How can computational methods improve the efficiency of synthesizing this compound?
Answer:
- Reaction Path Prediction : Density Functional Theory (DFT) calculations identify transition states and intermediates, guiding solvent selection (e.g., DMF vs. THF) and catalyst use. For example, ICReDD’s quantum-chemical reaction path searches reduce trial-and-error in optimizing cyclization steps .
- Molecular Dynamics (MD) Simulations : These predict solubility and aggregation behavior, aiding in crystallization protocol design.
- Machine Learning : Models trained on reaction databases can propose optimal conditions (e.g., temperature, time) for high-yield steps like oxadiazole formation .
Validation : Experimental cross-checks (e.g., varying reaction parameters) are critical to confirm computational predictions .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in bacterial strains or cell lines .
- Structural Analog Comparison : Test derivatives with systematic modifications (e.g., replacing methoxy with ethoxy groups) to isolate pharmacophoric contributions.
- Target Validation : Employ molecular docking (e.g., against bacterial dihydrofolate reductase) to correlate activity with binding affinity. If contradictions persist, orthogonal assays (e.g., SPR for binding kinetics) clarify mechanisms .
Example : Thieno-pyrimidine derivatives with electron-withdrawing groups on the oxadiazole ring showed enhanced activity, resolving prior inconsistencies .
Basic: What are the hypothesized biological targets or mechanisms of action?
Answer:
While direct data on this compound is limited, structurally related thieno-pyrimidines target:
- Microbial Enzymes : Inhibition of bacterial DNA gyrase or dihydrofolate reductase (DHFR) via oxadiazole-mediated interactions .
- Kinases : The acetamide moiety may act as a hinge-binding motif in kinase inhibition (e.g., EGFR or VEGFR2) .
Methodological Note : Preliminary screening should include enzyme inhibition assays (e.g., fluorescence-based) and cellular viability tests (MTT assay) .
Advanced: How to design a robust structure-activity relationship (SAR) study for this compound?
Answer:
- Variable Substituents : Systematically modify:
- The methoxyphenyl group (e.g., replace with halogens or nitro groups).
- The oxadiazole phenyl ring (e.g., introduce electron-donating/withdrawing groups).
- Assay Panels : Test derivatives against diverse targets (e.g., kinases, microbial strains) to identify selectivity.
- Computational SAR : Use molecular docking (AutoDock Vina) to predict binding modes and guide synthesis. For example, bulkier substituents on the oxadiazole may improve steric complementarity with target pockets .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity trends .
Advanced: What strategies mitigate challenges in purifying this compound?
Answer:
- Column Chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility studies. For thieno-pyrimidines, DMSO/water mixtures often yield high-purity crystals .
- HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to identify and collect the main peak (purity >95%) .
Troubleshooting : If impurities persist, consider Boc-protection/deprotection steps during synthesis to improve selectivity .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the acetamide and oxadiazole groups.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at -20°C. Desiccants (silica gel) prevent moisture-induced degradation.
- Monitoring : Regular HPLC analysis (e.g., every 6 months) ensures integrity. For analogs, degradation products often include hydrolyzed oxadiazole rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
